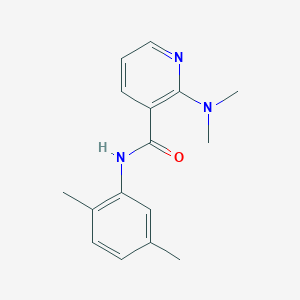![molecular formula C17H16N4O B7498165 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)
2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MMB is a benzamide derivative that has been shown to have significant biological activity, particularly in the field of neuroscience. In
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide involves its binding to the benzodiazepine site on the GABA-A receptor. This binding leads to an increase in the activity of the receptor, resulting in anxiolytic and sedative effects. 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide also enhances the activity of the GABA-A receptor in the presence of GABA, leading to increased inhibition in the brain. This inhibition can lead to anticonvulsant effects and may also be responsible for the neuroprotective effects of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide are primarily due to its binding to the benzodiazepine site on the GABA-A receptor. This binding leads to an increase in the activity of the receptor, resulting in anxiolytic and sedative effects. 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide also enhances the activity of the GABA-A receptor in the presence of GABA, leading to increased inhibition in the brain. This inhibition can lead to anticonvulsant effects and may also be responsible for the neuroprotective effects of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This specificity allows for more precise manipulation of the receptor and can lead to more accurate results. However, one limitation of using 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide is its relatively low potency compared to other benzodiazepines. This can make it more difficult to achieve the desired effects in lab experiments.
Future Directions
There are several potential future directions for research on 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide and how it interacts with the GABA-A receptor. Finally, there is potential for the development of more potent derivatives of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide that may have greater efficacy in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide involves the reaction of 4-methyl-1,2,4-triazole-3-amine with 3-bromo-4-methylacetophenone, followed by the reaction of the resulting product with 2-chlorobenzoyl chloride. The final product is obtained after purification through column chromatography. The purity of the final product is confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide has been found to have potential applications in the field of neuroscience. It has been shown to bind to the benzodiazepine site on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This binding leads to an increase in the activity of the GABA-A receptor, resulting in anxiolytic and sedative effects. 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, 2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-6-3-4-9-15(12)17(22)19-14-8-5-7-13(10-14)16-20-18-11-21(16)2/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIJWQKFPVLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498087.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B7498092.png)
![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)
![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)

![4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
![N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7498133.png)
![5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7498150.png)

![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498173.png)


